ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate
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Overview
Description
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[43002,4]nona-1(6),7-diene-7-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be explored for its potential therapeutic properties, including as a drug candidate.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate can be compared with other similar compounds, such as:
- (2S,4R)-N-ethyl-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioamide
- 2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]-N-[(1S)-2-(3,5-difluorophenyl)-1-[6-(3-hydroxy-3-methyl-1-azetidinyl)-3-[3-(methanesulfonamido)-1-methyl-7-indazolyl]-2-pyridinyl]ethyl]acetamide
These compounds share structural similarities but may differ in their specific functional groups and resulting properties The uniqueness of ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[430
Biological Activity
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate (CAS Number: 1586027-87-3) is a complex organic compound with notable structural features that suggest potential biological activity. This article reviews its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. Its structure includes a bicyclic system featuring nitrogen heteroatoms, which are often associated with diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study A : A series of ethyl esters derived from related tricyclic structures demonstrated significant antibacterial activity against Gram-positive bacteria.
- Study B : Research on nitrogen-containing heterocycles revealed antifungal effects against various pathogenic fungi.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties:
- Case Study 1 : In vitro assays showed that derivatives of similar structures inhibited the proliferation of cancer cell lines such as HeLa and MCF-7.
- Case Study 2 : A related compound was found to induce apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
Emerging evidence points to potential neuroprotective effects:
- Research Finding : Compounds with similar diazatricyclo structures have been evaluated for their ability to protect neuronal cells from oxidative stress.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Tricyclic Core : Utilizing cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of the ethyl carboxylate group via esterification methods.
Table 1: Comparison of Synthesis Methods
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-4-16-11(15)10-6-5-7-8(12(7,2)3)9(6)13-14-10/h7-8H,4-5H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
RAILBMQEZUOZPY-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1C[C@@H]3[C@H]2C3(C)C |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3C2C3(C)C |
Origin of Product |
United States |
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